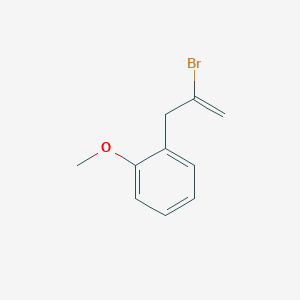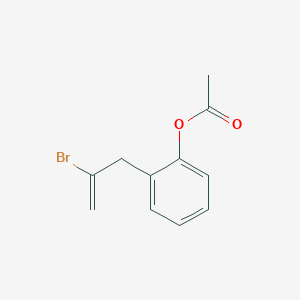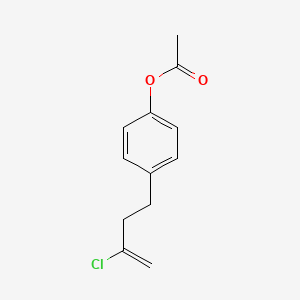![molecular formula C13H9ClN2O2S B1291004 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1015608-87-3](/img/structure/B1291004.png)
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (1-BSPCP) is a synthetic compound that has recently become of interest to the scientific community due to its potential applications in various areas of research. It is a heterocyclic compound that contains both a pyridine and a pyrrolo ring, and is part of the larger class of compounds known as pyridines. 1-BSPCP is a useful building block for organic synthesis and has been used in the development of various pharmaceuticals and other compounds. In addition, 1-BSPCP has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.
Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé en recherche en protéomique, où il sert d'outil biochimique pour l'étude de l'expression et de la fonction des protéines. Sa structure unique lui permet d'interagir avec diverses protéines, ce qui peut aider à identifier les interactions protéine-protéine et à découvrir de nouvelles cibles thérapeutiques .
Découverte de médicaments
Dans le domaine de la découverte de médicaments, le cadre moléculaire de ce composé est précieux pour la synthèse d'agents pharmacologiques potentiels. Sa capacité à se lier avec une forte affinité à plusieurs récepteurs en fait un point de départ pour le développement de nouveaux médicaments .
Synthèse organique
En tant que bloc de construction en synthèse organique, ce composé est utilisé pour construire des molécules plus complexes. Ses sites réactifs permettent diverses transformations chimiques, conduisant à la création de divers composés avec des applications potentielles en chimie médicinale .
Science des matériaux
En science des matériaux, les propriétés structurelles du composé peuvent être exploitées pour développer de nouveaux matériaux avec des caractéristiques spécifiques, telles qu'une durabilité ou une conductivité améliorées. Il pourrait être un précurseur pour des matériaux utilisés en électronique ou en nanotechnologie .
Chimie analytique
Ce composé peut être utilisé comme étalon ou réactif en chimie analytique pour quantifier ou détecter la présence d'autres substances. Sa signature chimique distincte permet des mesures précises dans des mélanges complexes .
Chimie agricole
En chimie agricole, les dérivés de ce composé pourraient être explorés pour leur potentiel en tant que pesticides ou herbicides. Les groupes sulfonyle et chloro présents dans le composé pourraient interagir avec les systèmes biologiques des plantes, fournissant une base pour le développement de nouveaux produits agrochimiques .
Sciences de l'environnement
En sciences de l'environnement, ce composé peut être étudié pour ses produits de dégradation et leur impact sur les écosystèmes. Comprendre ses voies de dégradation peut éclairer l'évaluation des risques environnementaux et la conception de produits chimiques plus sûrs .
Éducation chimique
Enfin, en éducation chimique, ce composé peut servir d'exemple pour enseigner divers concepts en chimie organique, tels que les réactions de substitution électrophile et l'importance des hétérocycles dans la conception de médicaments .
Safety and Hazards
Mécanisme D'action
- The primary target of this compound is not explicitly mentioned in the available literature. However, related indole derivatives have been studied for their biological potential. For instance, compounds with similar structures have shown anti-inflammatory and analgesic activities .
Target of Action
Analyse Biochimique
Biochemical Properties
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell growth, differentiation, and angiogenesis . The compound interacts with the FGFRs by binding to the hinge region of the receptor, forming hydrogen bonds with specific amino acids . This interaction inhibits the receptor’s activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types have been studied extensively. It has been shown to have antiproliferative activity against cancer cell lines, including breast cancer and liver cancer cells . The compound influences cell function by inhibiting cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival . Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades that promote cell growth and survival. The compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s metabolism may affect its efficacy and toxicity, as metabolites can have different biological activities compared to the parent compound . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . It localizes to the cytoplasm and nucleus, where it interacts with its target biomolecules and modulates cellular processes . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-5-chloropyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKBVYRYQZHHTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640134 |
Source


|
| Record name | 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015608-87-3 |
Source


|
| Record name | 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














